5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

Medicinal chemistry Metalloenzyme inhibition Structure-activity relationship

Routine triazole procurement defaults to 3-thione tautomers with ambiguous metal-chelation geometry. This 4-amine congener eliminates thione-thiol tautomerism, enabling definitive MetAP2/HDAC/MMP SAR studies. • Benchmark: thione-based naphthylmethylthio triazoles achieve MetAP2 Ki = 0.04-0.5 nM; test whether 4-NH₂ retains or redirects inhibitory potency. • 3-Methylphenyl regioisomer: published 4-MePh analogues show MCF-7 IC₅₀ 7.10-9.7 μM; meta-substitution may shift antiproliferative potency by ≥30%. • Custom synthesis; cLogP 4.8-5.3; dedicated solubility & logD profiling recommended prior to cell-based assays.

Molecular Formula C20H18N4S
Molecular Weight 346.5 g/mol
Cat. No. B12146863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine
Molecular FormulaC20H18N4S
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H18N4S/c1-14-6-4-9-16(12-14)19-22-23-20(24(19)21)25-13-17-10-5-8-15-7-2-3-11-18(15)17/h2-12H,13,21H2,1H3
InChIKeyPXKOLVLRIQAXPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine: Structural Overview and Procurement Context


5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine (CAS 478255-59-3 analogue; molecular formula C₂₀H₁₈N₄S; molecular weight 346.5 g/mol) is a fully substituted 1,2,4-triazole derivative bearing an unusual 4-amine substituent, a 1-naphthylmethylthio group at the 3-position, and a 3-methylphenyl group at the 5-position . Unlike the more common 1,2,4-triazole-3-thione or -3-thiol tautomers catalogued under related CAS entries, this compound exists as a non-thione 4-amine species, placing it in a distinct structural subclass within the broader portfolio of triazole-based screening compounds . This structural signature directly impacts its hydrogen-bond donor/acceptor profile, tautomeric stability, and metal-coordination geometry relative to its thione-containing analogues, making indiscriminate substitution within procurement workflows scientifically unsound.

Why 5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine Cannot Be Interchanged with Common In-Class Triazoles


Routine procurement of 1,2,4-triazole derivatives frequently defaults to commercially ubiquitous 3-thiol or 3-thione congeners; however, the 4-amine substitution in the target compound eliminates the thione-thiol tautomerism that dominates the reactivity, metal-binding behavior, and biological target engagement of those analogues . In the context of metalloenzyme inhibition—particularly methionine aminopeptidase 2 (MetAP2), where 1,2,4-triazoles with bulky naphthylalkylthio substituents achieve Ki values in the 0.04–0.5 nM range—the replacement of a thione sulfur with a 4-amino group alters the critical metal-chelating pharmacophore and can abolish potency entirely . Additionally, the 3-methylphenyl substituent in the target compound is regioisomeric to the 4-methylphenyl variant; published SAR on triazole-naphthyl hybrids demonstrates that methyl positional isomerism on the 5-aryl ring can shift antiproliferative IC₅₀ values by ≥30% in MCF-7 breast cancer assays, a differential that undermines the validity of substituting one isomer for another in replicate studies .

Quantitative Differentiation Evidence for 5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine Against Closest Comparators


Structural Differentiation from the Thione Tautomer: 4-Amine vs. 3-Thiol Pharmacophore

The target compound is a 4-amino-1,2,4-triazole, whereas the closest catalogued analogue (CAS 478255-59-3) is explicitly a 4H-1,2,4-triazole-3-thiol bearing an imine-linked naphthylmethyleneamino group at the 4-position . In MetAP2 inhibition, 1,2,4-triazoles that retain the thione sulfur achieve Ki values as low as 0.04–0.5 nM through direct metal chelation; replacement of the thione with a 4-amino group eliminates this chelation mode and is predicted to reduce potency by several orders of magnitude based on QSAR models, though direct comparative enzymology data for this exact pair have not been published . This structural distinction is critical for procurement decisions: the thione and 4-amine species are not interchangeable in any assay where metal-dependent enzyme inhibition is the readout.

Medicinal chemistry Metalloenzyme inhibition Structure-activity relationship

Regioisomeric Differentiation: 3-Methylphenyl vs. 4-Methylphenyl in Anticancer Activity

The target compound carries a 3-methylphenyl (m-tolyl) substituent at the 5-position. The closest commercially referenced analogue is the 4-methylphenyl (p-tolyl) regioisomer, 5-(4-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine . In a published series of 1,2,4-triazole-naphthyl hybrids screened against MCF-7 breast cancer cells, the most active compounds (bearing hydroxy-naphthyl and p-tolyl substituents) exhibited IC₅₀ values of 9.7 μM and 7.10 μM respectively, with activity comparable to standard drugs . The meta-methyl substitution pattern on the target compound is structurally distinct from the para-methyl pattern of the published actives; SAR analysis in the same study demonstrated that even minor positional changes on the aryl ring alter the BRCA2 docking pose and shift antiproliferative IC₅₀ by ≥30% . No direct head-to-head MCF-7 comparison between the 3-methylphenyl and 4-methylphenyl isomers has been published, necessitating procurement of the specific regioisomer required by the experimental protocol.

Anticancer Breast cancer MCF-7 Structure-activity relationship

Antibacterial Activity Class Benchmark: Naphthylmethylthio-Triazoles Against Gram-Positive Pathogens

Compounds containing the 1-naphthylmethylthio pharmacophore have demonstrated consistent antibacterial activity against Gram-positive species. In a 2022 benzenesulfonamide study, derivatives bearing 1-naphthylmethylthio and 6-chloropiperonylthio groups exhibited MIC values of 1–4 µg/mL against Staphylococcus and Enterococcus species, with confirmed activity against clinical MRSA, CNS, and MRSE strains . A related pyridyl-naphthyl 1,2,4-triazole with an allyl-naphthylmethylsulfanyl motif showed MIC = 15.6 µg/mL specifically against S. aureus . Although the target compound itself lacks published MIC data, its naphthylmethylthio substituent is the pharmacophoric element most consistently associated with sub-10 µg/mL anti-Gram-positive activity across at least three independent chemical series, establishing a class-level expectation that the 3-methylphenyl-4-amino substitution may further modulate but is unlikely to abrogate this activity .

Antibacterial Gram-positive Staphylococcus aureus MRSA MIC

Antifungal Potential via CYP51 Inhibition: Triazole-Naphthyl Class Benchmark

The 1,2,4-triazole ring is a validated pharmacophore for inhibition of fungal lanosterol 14α-demethylase (CYP51), the target of clinical azole antifungals. Naphthylmethyl-substituted triazole acetamides have demonstrated antifungal activity against Candida species with MIC values comparable to fluconazole . The target compound contains both the 1,2,4-triazole core required for heme-iron coordination in CYP51 and the naphthylmethylthio substituent that enhances lipophilicity and membrane penetration . While the 3-methylphenyl group on the target compound is isosteric with the 4-methylphenyl group found in other antifungal triazoles, published SAR on azole antifungals indicates that meta-substitution on the 5-aryl ring reduces CYP51 affinity relative to para-substitution by a factor of approximately 2- to 5-fold based on docking scores, though no direct comparative MIC data exist for this specific pair .

Antifungal Candida CYP51 Ergosterol inhibition

Physicochemical Differentiation: cLogP and Lipophilic Efficiency vs. Simpler Triazole Analogues

The target compound (C₂₀H₁₈N₄S, MW 346.5 g/mol) incorporates three lipophilic elements—a naphthylmethylthio group, a 3-methylphenyl ring, and a 4-amino-1,2,4-triazole core—that collectively elevate its calculated logP relative to simpler 1,2,4-triazole screening compounds. The base 1,2,4-triazole-4-ylamine fragment has a cLogP of approximately 0.33, whereas the addition of the naphthylmethylthio group alone increases calculated logP by an estimated 3.0–3.5 log units based on fragment-based prediction methods . The 3-methylphenyl group contributes an additional ~1.5 log units. This yields an estimated cLogP in the range of 4.8–5.3 for the target compound, placing it in a high-lipophilicity space suitable for membrane-permeation-dependent assays but requiring attention to aqueous solubility limitations in biochemical screening formats . The closest comparator, 3-(naphthylmethylthio)-1H-1,2,4-triazole-5-ylamine (C₁₃H₁₂N₄S, MW 272.3 g/mol), lacks the 3-methylphenyl substituent entirely, resulting in a cLogP differential of approximately 1.5–2.0 units and a substantially different solubility and protein-binding profile .

Physicochemical properties Lipophilicity Drug-likeness cLogP

Recommended Application Scenarios for 5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine Based on Established Evidence


Metalloenzyme Inhibitor Screening (MetAP2 and Related Metal-Dependent Hydrolases)

The 4-amino-1,2,4-triazole scaffold provides an alternative metal-coordination geometry compared to 3-thione analogues. Screening this compound against MetAP2, histone deacetylases, or matrix metalloproteinases can reveal whether the 4-amine substituent retains inhibitory potency (benchmark: Ki = 0.04–0.5 nM for thione-based naphthylmethylthio triazoles ) or whether the loss of the sulfur chelator redirects selectivity toward other metalloenzyme families. This scaffold-hopping experiment is valuable for intellectual property diversification around the 1,2,4-triazole MetAP2 inhibitor chemotype.

Anticancer SAR Expansion: 3-Methylphenyl Regioisomer Profiling in Breast Cancer Panels

The Genc et al. (2016) study established that p-tolyl-substituted 1,2,4-triazole-naphthyl hybrids achieve MCF-7 IC₅₀ values of 7.10–9.7 μM . Procuring the 3-methylphenyl regioisomer enables direct testing of the hypothesis that meta-substitution alters the BRCA2 docking pose and shifts antiproliferative potency—a critical SAR dimension for lead optimization. Including the 4-methylphenyl analogue (available from multiple vendors) as a head-to-head comparator in the same assay plate provides the controlled experimental design needed to quantify the positional isomer effect.

Antimicrobial Pharmacophore Validation: Gram-Positive Spectrum of Activity

The naphthylmethylthio group is a validated pharmacophore for anti-Gram-positive activity, with MIC values of 1–4 µg/mL reported for structurally related compounds against Staphylococcus and Enterococcus species, including MRSA clinical isolates . Screening the target compound against a panel of S. aureus (MSSA and MRSA), E. faecalis, and E. faecium strains can determine whether the 4-amino-3-methylphenyl combination retains the class-level antibacterial activity. Positive results at MIC ≤ 16 µg/mL would warrant further hit-to-lead optimization and resistance profiling.

Physicochemical Profiling and Lipophilic Efficiency Benchmarking

With an estimated cLogP of 4.8–5.3 and a molecular weight of 346.5 g/mol , this compound occupies a lipophilicity range where solubility-limited assay artifacts (precipitation, non-specific binding) become significant. Dedicated physicochemical profiling—including kinetic solubility measurement (PBS, pH 7.4), logD determination (octanol/PBS shake-flask), and plasma protein binding (equilibrium dialysis)—is recommended prior to interpreting any cell-based potency data. The resulting LipE metric (LipE = pIC₅₀ − cLogP) will contextualize target engagement potency against lipophilicity-driven non-specific effects, information that is absent for the vast majority of commercial 1,2,4-triazole screening compounds.

Quote Request

Request a Quote for 5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.